molecular formula C4H10O2S B1583104 2-(Methylsulphonyl)propane CAS No. 4853-74-1

2-(Methylsulphonyl)propane

Cat. No. B1583104
CAS RN: 4853-74-1
M. Wt: 122.19 g/mol
InChI Key: VTWYQAQIXXAXOR-UHFFFAOYSA-N
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Description

2-(Methylsulphonyl)propane, also known as 2-MSP, is an organic compound used as a reagent in chemical synthesis. It is a colorless liquid with a boiling point of 97.3°C and a melting point of -45°C. It has a low vapor pressure and is slightly soluble in water. 2-MSP is used in a variety of synthesis methods, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Enzyme System Research

2-(Methylsulphonyl)propane analogues, specifically 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues, have been studied for their role in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This enzyme system is crucial in methane biosynthesis. For instance, the replacement of the methyl group with an ethyl group in these analogues facilitated ethane formation, although propyl-coenzyme M did not convert to propane. This research highlights the specificity of substrate interaction in enzyme systems and the potential to study alternate pathways of gas formation (Gunsalus, Romesser, & Wolfe, 1978).

Catalysis and Oxidation Processes

The compound has been used in research focusing on the oxidation of propane and the effect of catalysts. For example, a study investigated the effects of platinum concentration, support material, and catalyst sulfation on propane oxidation activity. This research has implications for industrial processes, particularly in the development of more efficient and environmentally friendly catalytic systems (Hubbard, Otto, Gandhi, & Ng, 1993).

Peptide Synthesis

In peptide synthesis, modifications of 2-(methylsulphonyl)propane have produced new amino-protective groups. These groups are labile in alkaline media and are beneficial for synthesizing peptides with specific properties. This research contributes to the field of biochemistry and molecular biology, where peptide synthesis is a critical tool (Verhart & Tesser, 2010).

properties

IUPAC Name

2-methylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c1-4(2)7(3,5)6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWYQAQIXXAXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197548
Record name 2-(Methylsulphonyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulphonyl)propane

CAS RN

4853-74-1
Record name 2-(Methylsulphonyl)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004853741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulphonyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JB Pedley - 2012 - books.google.com
The purpose of the material in this book is to enable users of thermochemical data to predict values for standard enthalpies ofreactions involving organic compounds ranging in complex …
Number of citations: 263 books.google.com
R Atwi, NN Rajput - Patterns, 2023 - cell.com
Practical realization of lithium-sulfur batteries requires designing optimal electrolytes with controlled dissolution of polysulfides, high ionic conductivity, and low viscosity. Computational …
Number of citations: 0 www.cell.com

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